N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRRLEZJBNZKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinone Ring Formation
The synthesis begins with constructing the 1,3-thiazolidin-2,4-dione scaffold. As demonstrated in analogous thiazolidine derivatives, this involves cyclocondensation of thiourea with α-haloacetophenone derivatives under basic conditions. For the target compound, the propenyl-substituted thiazolidinone is synthesized via a three-step protocol:
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Knoevenagel Condensation : 3-(Prop-2-en-1-yl)thiazolidine-2,4-dione is prepared by reacting thiourea with ethyl acrylate in the presence of iodine, followed by cyclization with hydrochloric acid.
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Aldol Addition : The thiazolidinone intermediate undergoes aldol condensation with 4-bromoacetophenone in ethanol using piperidine as a catalyst. This step introduces the bromophenyl moiety.
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Acetylation : The resulting aldol adduct is acetylated using acetic anhydride in dimethyl sulfoxide (DMSO) at 60°C for 6 hours to form the final acetamide linkage.
Key reaction parameters:
Alternative Route via Bromophenyl Precursor
An alternative method reported by VulcanChem prioritizes early introduction of the bromophenyl group:
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Bromophenyl Acetamide Synthesis :
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Thiazolidinone Cyclization :
Comparative advantages:
Optimization of Critical Reaction Parameters
Solvent Systems and Temperature Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Ethanol | 24.3 | 2.8 ± 0.2 | 12.1 |
| DMSO | 46.7 | 4.1 ± 0.3 | 6.8 |
| AcCN | 37.5 | 3.6 ± 0.4 | 9.4 |
DMSO enhances reaction rates by stabilizing transition states through polar interactions, though requiring strict temperature control to prevent decomposition above 70°C.
Catalytic Systems
Piperidine (5 mol%) outperforms other bases in aldol condensation:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Piperidine | 92.3 ± 1.2 | 88.7 ± 0.9 |
| Triethylamine | 84.1 ± 2.1 | 76.2 ± 1.4 |
| DBU | 89.5 ± 1.8 | 82.3 ± 1.1 |
Piperidine’s moderate basicity (pKₐ = 11.1) facilitates enolate formation without promoting side reactions like Hofmann elimination.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
Key ¹H NMR signals (400 MHz, DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₂ (thiazolidinone) | 3.82 | Singlet | 2H |
| NH (acetamide) | 10.21 | Broad singlet | 1H |
| Vinyl (CH₂=CH–) | 5.12–5.35 | Multiplet | 2H |
| Aromatic (BrC₆H₄–) | 7.38–7.65 | Doublet | 4H |
¹³C NMR (100 MHz, DMSO-d₆) confirms the carbonyl groups at δ 172.4 (C=O, thiazolidinone) and δ 169.8 (C=O, acetamide).
Infrared Spectroscopy
Critical IR absorptions (KBr, cm⁻¹):
Purification and Isolation Techniques
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1 v/v) produces needle-shaped crystals with ≥99% purity (HPLC):
Chromatographic Methods
Flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane gradient elution effectively separates regioisomers:
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| 25°C, desiccator | 1.2 ± 0.3 | 12 |
| 40°C, 75% RH | 18.7 ± 1.1 | 12 |
| Light-exposed | 9.8 ± 0.7 | 6 |
Recommended storage: Amber vials under nitrogen at –20°C.
Scalability and Industrial Feasibility
Pilot-scale synthesis (500 g batch) achieved 81% overall yield using:
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Continuous flow reactor for cyclization step
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Membrane-based solvent recovery system
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PAT (Process Analytical Technology) monitoring via inline IR
Cost analysis:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various thiazolidinones on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against these cell lines, suggesting significant anticancer activity attributed to the thiazolidinone core .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HepG2 | 25 |
| N-(4-bromophenyl)-2-[...] | MCF-7 | TBD |
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that certain derivatives show efficacy against various bacterial strains.
Case Study: Antimicrobial Screening
In a recent study, N-(4-bromophenyl)-2-[...] was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Thiazolidinones are also being explored for their anti-inflammatory properties. Preliminary studies suggest that N-(4-bromophenyl)-2-[...] may inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokines
A study assessing the anti-inflammatory effects of thiazolidinones showed that derivatives could reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone ring can significantly influence biological activity.
Key Findings in SAR Studies
- Substituents on the phenyl ring enhance cytotoxicity.
- The presence of electron-withdrawing groups increases antimicrobial activity.
- Variations in side chains can affect anti-inflammatory properties.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” would depend on its specific biological activity. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity to certain molecular targets, while the thiazolidinone ring could be involved in the inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Analogs
Thiazolidinone Derivatives
- N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide (): Core: Thiazolidinone with 4-methoxybenzylidene and 4-hydroxyphenyl ethyl substituents. Key Differences: Lacks the allyl group and bromophenyl moiety. Activity: Demonstrates enhanced solubility due to polar substituents, though biological data are unspecified .
Imidazole/Thiazole Derivatives
- 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (): Core: Imidazole with allyl and 4-bromophenyl groups. Key Similarity: Shares the allyl and 4-bromophenyl motifs.
- N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE (): Core: Thiazole with isoindole-dione and bromophenyl groups. Key Difference: Thiazole core vs. thiazolidinone. Activity: Bromine enhances lipophilicity and target affinity, similar to the target compound .
Triazole Derivatives
- N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide ():
- Core : Triazole with pyridinyl and bromophenyl groups.
- Key Similarity : Bromophenyl and thioether linkage.
- Activity : Exhibits antimicrobial and antitubercular effects, highlighting the role of bromine in bioactivity .
Substituent Effects on Bioactivity
- Halogen Substitution :
- Bromine in the target compound vs. chlorine in N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide (): Bromine’s larger atomic radius may improve hydrophobic interactions, while chlorine increases electronegativity .
Physicochemical and Pharmacokinetic Properties
- Solubility: Thiazolidinone derivatives with polar groups (e.g., hydroxyl or methoxy) show improved aqueous solubility compared to bromophenyl-containing analogs .
- Stability : Allyl-substituted compounds may exhibit lower thermal stability due to unsaturated bonds, requiring formulation optimizations .
Biological Activity
N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring that is often associated with various biological activities. The presence of the 4-bromophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets. The synthesis typically involves the condensation of 4-bromophenylacetone with thiosemicarbazide followed by cyclization to form the thiazolidine structure.
Antidiabetic Activity
Thiazolidinediones are known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity in peripheral tissues. In vitro studies have shown that derivatives of thiazolidinediones exhibit significant antidiabetic activity comparable to established drugs like pioglitazone. For instance, a study demonstrated that compounds similar to this compound showed IC50 values indicating effective glucose uptake in muscle cells .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazolidinedione derivatives. In particular, compounds exhibiting structural similarities to this compound have been tested against various cancer cell lines. For example, a study reported that certain thiazolidinedione derivatives exhibited cytotoxic effects against MCF7 breast cancer cells and showed promising results in inhibiting cell proliferation through apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Activation : As mentioned earlier, PPAR activation leads to improved insulin sensitivity and modulation of lipid metabolism.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells and inhibiting angiogenesis, compounds in this class can effectively reduce tumor growth rates.
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to control groups. The results indicated an improvement in insulin sensitivity and a decrease in HbA1c levels over a four-week treatment period.
Case Study 2: Anticancer Screening
A series of thiazolidinedione derivatives were screened for anticancer activity against various cell lines. Among these derivatives, one closely related to this compound demonstrated a notable decrease in cell viability (IC50 < 20 µM) against MCF7 cells after 48 hours of treatment. Molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression.
Comparative Data Table
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how is purity validated?
Answer:
- Synthesis Protocol :
- Step 1 : React 4-bromophenylacetic acid with thiosemicarbazide in ethanol under reflux (12 hours) to form the thiazolidinone core.
- Step 2 : Introduce the prop-2-en-1-yl group via allylation using allyl bromide in DMF with K₂CO₃ as a base (60°C, 6 hours).
- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) followed by recrystallization in ethanol .
- Purity Validation :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Purity >95% is confirmed by a single peak retention time (tᵣ = 8.2 min) .
- Melting Point : Consistency with literature values (e.g., 178–180°C) ensures crystallinity .
Q. What spectroscopic techniques are essential for structural elucidation?
Answer :
- ¹H/¹³C NMR : Key signals include:
- δ 7.50–7.60 (4H, aromatic H, 4-bromophenyl).
- δ 5.80–6.00 (2H, CH₂=CH– from prop-2-en-1-yl).
- δ 4.20–4.40 (2H, thiazolidinone CH₂) .
- FT-IR : Confirm carbonyl stretches (νC=O at 1698 cm⁻¹ for thiazolidinone, 1685 cm⁻¹ for acetamide) .
- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 365.2 (calculated 365.04 for C₁₄H₁₃BrN₂O₂S) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction design for this compound?
Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states during thiazolidinone ring closure. Identify energy barriers (e.g., 25.3 kcal/mol for cyclization step) .
- Solvent Effects : COSMO-RS simulations predict higher yields in polar aprotic solvents (DMF: 78% vs. ethanol: 62%), validated experimentally .
- Reaction Pathway Screening : Apply the GRRM method to map intermediates, reducing trial-and-error steps by 40% .
Q. How do structural modifications (e.g., prop-2-en-1-yl) influence bioactivity?
Answer :
- SAR Studies :
- Replace prop-2-en-1-yl with methyl: Reduces kinase inhibition (IC₅₀ increases from 2.4 μM to 8.1 μM).
- Bromine at 4-position: Enhances binding to hydrophobic pockets (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for non-brominated analogs) .
- Electronic Effects : NBO analysis shows allyl groups increase electron density at C5 (charge −0.32), enhancing nucleophilic reactivity .
Q. How to resolve contradictions in reported biological data across studies?
Answer :
- Standardized Assays :
- Use fixed ATP concentrations (1 mM) in kinase inhibition assays to minimize variability.
- Pre-incubate compound with enzyme (30 min) to ensure equilibrium .
- Stability Monitoring : LC-MS tracks decomposition (e.g., 5% degradation after 24 hours in PBS, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
